2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine
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Overview
Description
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The compound’s structure includes a quinoline ring fused with a tetrahydroisoquinoline moiety, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another approach includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroisoquinoline derivatives, which can have different biological activities and properties .
Scientific Research Applications
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, its derivatives have been shown to inhibit certain bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A core structure in many natural and synthetic compounds with diverse biological activities.
Quinoline: A heterocyclic aromatic organic compound with various pharmacological properties.
Isoquinoline: An isomer of quinoline with significant biological and chemical importance.
Uniqueness
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine is unique due to its fused ring structure, combining the properties of both quinoline and tetrahydroisoquinoline. This fusion enhances its biological activity and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C18H17N3 |
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Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)quinolin-6-amine |
InChI |
InChI=1S/C18H17N3/c19-16-6-7-17-14(11-16)5-8-18(20-17)21-10-9-13-3-1-2-4-15(13)12-21/h1-8,11H,9-10,12,19H2 |
InChI Key |
SKRGCTJNNKTVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C=C3)C=C(C=C4)N |
Origin of Product |
United States |
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